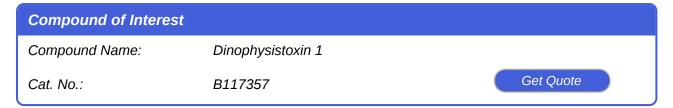


Dinophysistoxin-1: A Technical Guide on its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinophysistoxin-1 (DTX-1) is a potent marine biotoxin belonging to the okadaic acid (OA) group of lipophilic polyether toxins.[1] Produced by dinoflagellates of the genera Dinophysis and Prorocentrum, DTX-1 accumulates in filter-feeding shellfish, such as mussels and scallops, and is a primary causative agent of Diarrhetic Shellfish Poisoning (DSP) in humans.[1][2][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of DTX-1, with a focus on its mechanism of action as a potent inhibitor of serine/threonine protein phosphatases. Detailed experimental protocols for its detection and characterization are also presented.

Chemical Structure and Physicochemical Properties

DTX-1 is a methylated derivative of okadaic acid.[2] It is a heat-stable and lipophilic compound, which allows it to accumulate in the fatty tissues of shellfish. The key chemical and physical properties of DTX-1 are summarized in the table below.



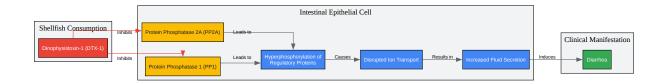
Property	Value	Reference
Molecular Formula	C45H70O13	
Molecular Weight	819.0 g/mol	-
CAS Number	81720-10-7	-
Appearance	Solid	-
Solubility	Soluble in methanol	-
Stability	Heat-stable	-

Mechanism of Action and Signaling Pathways

The primary molecular target of DTX-1 is the inhibition of serine/threonine protein phosphatases, particularly protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1). This inhibition leads to the hyperphosphorylation of numerous cellular proteins, disrupting normal cellular processes.

In the context of DSP, the inhibition of protein phosphatases in intestinal epithelial cells is key. This leads to an increase in the phosphorylation of proteins that regulate ion and fluid transport, resulting in increased paracellular permeability and a massive efflux of fluids and electrolytes into the intestinal lumen, causing severe diarrhea.

The diagram below illustrates the signaling pathway of DTX-1 leading to diarrhetic shellfish poisoning.





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Caption: Mechanism of DTX-1 induced diarrhetic shellfish poisoning.

Toxicological Properties

DTX-1 is a potent toxin, with its toxicity varying depending on the route of administration. The following table summarizes the available acute toxicity data for DTX-1 in mice.

Route of Administration	LD50 (µg/kg)	95% Confidence Interval (µg/kg)	Reference
Oral	897	-	
Intraperitoneal	160 (LDLo)	-	-
Intraperitoneal	150.4	130.1 - 171.2	

LDLo: Lowest published lethal dose.

The inhibitory potency of DTX-1 on protein phosphatases has also been quantified, with IC50 values indicating its high affinity for these enzymes.

Enzyme	IC50 (nM)	Reference
Protein Phosphatase 2A (PP2A)	0.09	
Protein Phosphatase 2A (PP2A)	~0.05 - 0.1	_

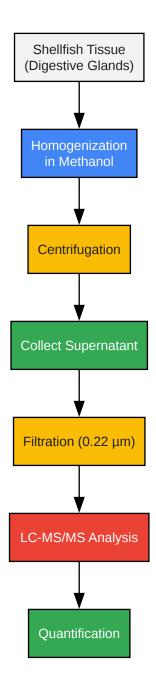
Studies have shown that DTX-1 is generally more potent than okadaic acid in terms of both lethality and PP2A inhibition.

Experimental Protocols Toxin Extraction and Detection by LC-MS/MS



Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection and quantification of DTX-1 in shellfish.

Experimental Workflow:



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